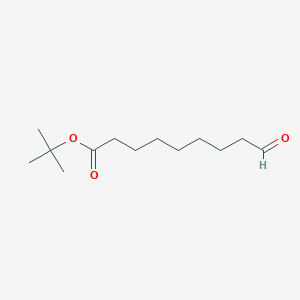
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is an organic compound that features a dihydropyrimidine ring fused to a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through a Biginelli reaction mechanism, forming the dihydropyrimidine core.
Reaction Conditions:
Reagents: 3,4-dihydroxybenzaldehyde, ethyl acetoacetate, urea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反应分析
Types of Reactions
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
科学研究应用
Chemistry
In chemistry, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dihydropyrimidine ring is particularly significant in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用机制
The mechanism of action of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the dihydropyrimidine ring play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-2-yl)benzene-1,2-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,3-diol
Uniqueness
Compared to similar compounds, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-(5-methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-12-6-13-11(7)8-2-3-9(14)10(15)4-8/h2-6,11,14-15H,1H3,(H,12,13) |
InChI 键 |
LHQWWISEKZLDNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC=NC1C2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




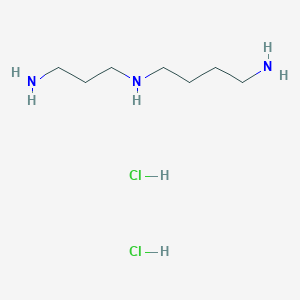
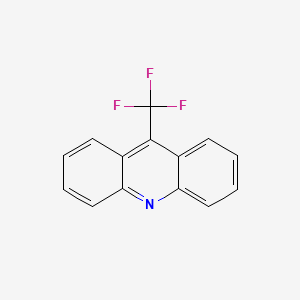
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)

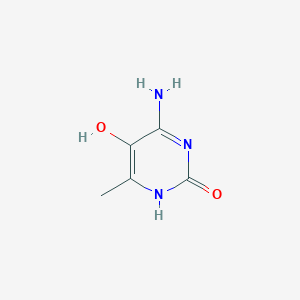
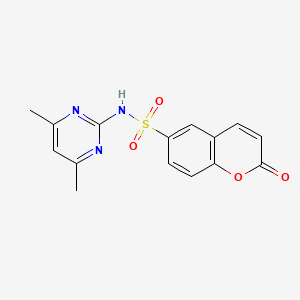

![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
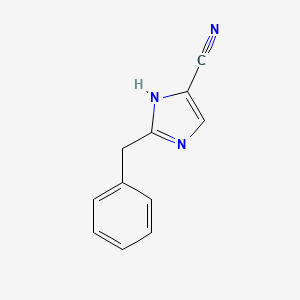
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)
